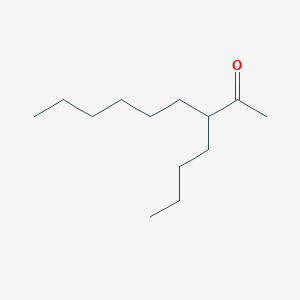
4-(Acetyloxy)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)octanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to the fourth carbon of an octanoic acid chain. This compound is a derivative of octanoic acid, a medium-chain fatty acid with the formula C₈H₁₆O₂ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)octanoic acid typically involves the acetylation of 4-hydroxyoctanoic acid. This can be achieved using acetyl chloride in the presence of a base like triethylamine . Another method involves the use of acetic anhydride with a catalyst such as pyridine and a bit of DMAP (4-dimethylaminopyridine) . These reactions are carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)octanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxyoctanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol group, yielding 4-hydroxyoctanoic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Major Products Formed
Hydrolysis: 4-Hydroxyoctanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Hydroxyoctanoic acid.
Scientific Research Applications
4-(Acetyloxy)octanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, such as antibacterial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)octanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can participate in various metabolic pathways. The octanoic acid moiety can be metabolized by enzymes involved in fatty acid oxidation, contributing to energy production and other cellular processes .
Comparison with Similar Compounds
4-(Acetyloxy)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A straight-chain saturated fatty acid with similar metabolic pathways.
4-Hydroxyoctanoic acid: The hydrolyzed form of this compound, lacking the acetyloxy group.
Acetic acid: A simple carboxylic acid that is a product of the hydrolysis of this compound.
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
60121-03-1 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-acetyloxyoctanoic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-9(14-8(2)11)6-7-10(12)13/h9H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
DNRSQNCILTYJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)



![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)


